2-Aminopimelic acid

Description

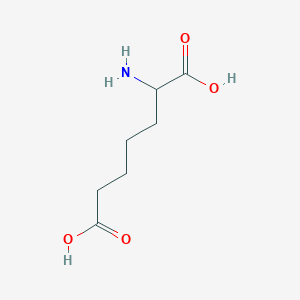

Structure

3D Structure

Properties

IUPAC Name |

2-aminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQLUIFNNFIIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978316 | |

| Record name | 2-Aminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-76-9, 3721-85-5 | |

| Record name | 2-Aminopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopimelic acid, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Aminopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-aminopimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPIMELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V76629V970 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoheptanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminopimelic Acid for Researchers and Drug Development Professionals

An Overview of a Versatile Non-Proteinogenic Amino Acid with Therapeutic and Agricultural Potential

2-Aminopimelic acid, also known as 2-aminoheptanedioic acid, is a non-proteinogenic α-amino acid that has garnered significant interest in the scientific community. Its structural similarity to key biological molecules has positioned it as a noteworthy compound in both the realms of antibacterial drug discovery and plant growth regulation. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, its biological roles, and its potential applications, with a focus on the data and methodologies relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a dicarboxylic acid with an amino group at the α-position. Its structure and fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₄ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| IUPAC Name | 2-aminoheptanedioic acid | [1] |

| CAS Number | 627-76-9 (for the racemic mixture) | [1] |

| Synonyms | 2-Aminoheptanedioic acid, α-Aminopimelic acid | [1] |

| Melting Point | 215-216 °C | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| XLogP3 | -0.66 | [2] |

| Solubility | Slightly soluble in water |

Biological Significance and Mechanisms of Action

The biological activities of this compound are primarily attributed to its L-enantiomer, L-2-aminopimelic acid. It exhibits two distinct and significant biological roles: inhibition of bacterial cell wall synthesis and promotion of plant root development.

Inhibition of Diaminopimelate (DAP) Biosynthesis in Bacteria

A crucial area of interest for drug development is the ability of this compound derivatives to inhibit the diaminopimelic acid (DAP) biosynthesis pathway in bacteria. DAP is an essential component of the peptidoglycan cell wall of most bacteria, and its biosynthesis pathway is absent in mammals, making it an attractive target for novel antibiotics.[3]

L-2-aminopimelic acid acts as an analogue of tetrahydrodipicolinic acid (THDPA), an intermediate in the DAP pathway.[3] Specifically, it is a substrate for the enzyme succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase (DapD), a key enzyme in the pathway.[3] While L-2-aminopimelic acid itself does not possess significant antibacterial activity, its incorporation into di- or tripeptides facilitates its transport into bacterial cells via peptide transport systems.[3][4] Once inside the cell, intracellular peptidases are thought to cleave the peptide bonds, releasing high concentrations of this compound, which then inhibits DAP production, leading to an antibacterial effect.[3][5]

The DAP biosynthesis pathway is a multi-step enzymatic process that synthesizes meso-diaminopimelate, a precursor to lysine (B10760008) and a critical component of the bacterial cell wall. The pathway is a prime target for antibacterial agents.

Auxin-like Activity in Plants

In the field of agriculture, L-2-aminopimelic acid has been identified as a novel bioactive compound that mimics the activity of auxin, a class of plant hormones that play a crucial role in root development.[6] Studies have shown that the L-form stereoisomer of this compound can induce lateral root formation in various plant species.[6] This discovery opens up possibilities for its use as a plant growth regulator to enhance root systems, potentially leading to improved nutrient and water uptake and overall plant health. The precise signaling pathway through which it exerts its auxin-like effects is an active area of research.

A typical experimental workflow to evaluate the auxin-like activity of this compound on plant root formation involves the following steps:

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical methods. While specific detailed protocols are often proprietary or found within dense scientific literature, the general approaches for α-amino acid synthesis are applicable.

General Chemical Synthesis Strategies

Standard methods for the synthesis of α-amino acids that can be adapted for this compound include:

-

Amination of α-halo acids: This involves the reaction of an α-bromo pimelic acid derivative with ammonia (B1221849).

-

Strecker synthesis: This method involves the reaction of an appropriate aldehyde with ammonia and cyanide, followed by hydrolysis.

-

Amidomalonate synthesis: This is a variation of the malonic ester synthesis where an acetamidomalonic ester is alkylated with a suitable substrate, followed by hydrolysis and decarboxylation.

A more specific, though still general, approach for a related compound, 2,6-diaminopimelic acid, involves multi-step synthesis starting from protected amino acid precursors and utilizing techniques like ring-closing metathesis.[7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized protocols for key experiments involving this compound.

Protocol for Testing Antibacterial Activity of this compound Peptides

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound-containing peptides against a target bacterial strain.

Materials:

-

This compound peptide of interest

-

Bacterial strain (e.g., Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., sterile water or DMSO) to a known concentration.

-

Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform a two-fold serial dilution of the peptide stock solution in the growth medium across the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Applications in Drug Development

The unique properties of this compound and its derivatives make them promising candidates for drug development, particularly in the antibacterial space.

The inhibition of the DAP pathway by peptide derivatives of this compound presents a targeted approach to combating bacterial infections.[3] The specificity of this pathway to bacteria minimizes the potential for off-target effects in humans. The most potent derivative identified in early studies was (L-2-aminopimelyl)-L-alanine.[3]

Further research is needed to optimize the peptide carriers for efficient transport into a broader range of pathogenic bacteria and to assess the in vivo efficacy and safety of these compounds. To date, no specific drug candidates based on this compound have been publicly reported in advanced clinical trials.

Future Directions

The study of this compound is a burgeoning field with several exciting avenues for future research:

-

Optimization of Antibacterial Peptides: Designing and synthesizing novel peptide carriers to enhance the uptake of this compound into a wider spectrum of clinically relevant bacteria.

-

Elucidation of Plant Signaling Pathways: Investigating the precise molecular mechanisms by which L-2-aminopimelic acid mimics auxin to promote root growth.

-

Development of Novel Herbicides: Exploring the potential of inhibiting the DAP pathway in plants as a target for new herbicides.

-

Enzymatic Synthesis: Developing efficient enzymatic methods for the stereospecific synthesis of L- and D-2-aminopimelic acid to facilitate further research.

References

- 1. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotechprimer.com [biotechprimer.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptides containing this compound. Synthesis and study of in vitro effects on bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Aminopimelic Acid: Structure, Properties, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of 2-aminopimelic acid (2-APA), a non-proteinogenic amino acid. It details the compound's chemical structure, physicochemical and spectroscopic properties, and stereoisomers. The guide places a significant focus on its biological roles, particularly as an inhibitor of the diaminopimelic acid (DAP) biosynthesis pathway, a critical process for the survival of most bacteria. This inhibitory action makes 2-APA and its derivatives promising candidates for the development of novel antibacterial agents. Furthermore, its recently discovered role as an auxin mimic in plant physiology, promoting root morphogenesis, is explored. The document includes summaries of quantitative data, conceptual experimental protocols, and visualizations of key biological pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction

This compound, systematically named 2-aminoheptanedioic acid, is an alpha-amino acid and a dicarboxylic acid.[1] Unlike the 20 common protein-forming amino acids, 2-APA is classified as non-proteinogenic.[1][2] It has garnered significant interest in the scientific community due to its presence in certain plants and its crucial role as a metabolite and inhibitor in bacterial pathways.[1][3]

The molecule contains a chiral center at the alpha-carbon (C2), and therefore exists as two stereoisomers: L-2-aminopimelic acid ((2S)-2-aminoheptanedioic acid) and D-2-aminopimelic acid ((2R)-2-aminoheptanedioic acid).[4][5] The L-stereoisomer, in particular, has been identified as the biologically active form in several contexts, including plant root development and bacterial enzyme interaction.[2][3] Its primary significance lies in its structural similarity to key intermediates in the diaminopimelic acid (DAP) pathway, which is essential for peptidoglycan cell wall synthesis and lysine (B10760008) biosynthesis in most bacteria.[6][7] This makes the DAP pathway a compelling target for antibiotic development.

Chemical Structure and Properties

Structure and Identification

This compound is an aliphatic amino acid with a seven-carbon chain, featuring a carboxyl group at each end (C1 and C7) and an amino group at the C2 position.

Physicochemical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-aminoheptanedioic acid | [1][8] |

| Synonyms | DL-α-Aminopimelic acid, 2-Aminoheptanedioate | [8][9] |

| CAS Number | 627-76-9 (for racemic mixture) | [1][10] |

| Molecular Formula | C₇H₁₃NO₄ | [1][8] |

| Molecular Weight | 175.18 g/mol | [1][9] |

| Appearance | White to light yellow powder/crystal | [11] |

| Melting Point | 215-216 °C | [9] |

| Boiling Point (Est.) | 378.5 ± 37.0 °C at 760 mmHg | [9] |

| Density (Est.) | 1.3 ± 0.1 g/cm³ | [9] |

| Solubility | Soluble in water, insoluble in organic solvents (general for amino acids) | [12] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. While detailed spectra require direct experimental acquisition, the expected characteristic signals based on its functional groups are summarized below.

| Spectroscopy Type | Characteristic Features | Reference(s) |

| ¹H NMR | Signals for N-H protons (broad, ~0.5-5.0 ppm), Cα-H proton (~2.3-3.0 ppm), and aliphatic chain protons. The addition of D₂O would cause the N-H signal to disappear. | [1][13][14] |

| ¹³C NMR | Signals for two carboxyl carbons, one α-carbon attached to the nitrogen (deshielded, ~10-65 ppm), and other aliphatic carbons in the chain. | [1][13] |

| IR Spectroscopy | N-H stretching (two bands for primary amine, ~3350-3500 cm⁻¹), C=O stretching (strong, for carboxylic acids), O-H stretching (broad, for carboxylic acid), and C-H stretching. | [1][14][15] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely show losses of H₂O, CO₂, and characteristic α-cleavage adjacent to the amine group. | [1][14] |

Biological Role and Significance

Role in Bacterial Metabolism: Inhibition of DAP Biosynthesis

The most studied biological role of this compound is its interaction with the diaminopimelic acid (DAP) biosynthesis pathway. DAP is a vital component of the peptidoglycan cell wall in nearly all bacteria and is the immediate precursor to lysine in the bacterial kingdom.[6][16]

L-2-aminopimelic acid acts as an acyclic analogue of tetrahydrodipicolinic acid (THDPA), a cyclic precursor in the DAP pathway.[3] It serves as a good substrate for the enzyme Succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase.[6] This interaction leads to a competitive inhibition of the normal enzymatic reaction, causing an accumulation of the THDPA precursor and disrupting the downstream production of DAP and lysine.[3][6] Since this pathway is absent in mammals, it represents an excellent target for developing selective antibacterial agents.[16]

Caption: Inhibition of the DAP pathway by L-2-aminopimelic acid.

Antibacterial Potential of Derivatives

While this compound itself has poor antibacterial activity due to inefficient uptake by bacterial cells, its peptide derivatives have shown significant promise.[6] By incorporating 2-APA into di- or tripeptides (e.g., (L-2-aminopimelyl)-L-alanine), the molecule can hijack bacterial peptide transport systems to gain entry into the cytoplasm.[3][6] Once inside, intracellular peptidases are presumed to cleave the peptide bond, releasing high concentrations of 2-APA, which can then effectively inhibit DAP biosynthesis.[6][16] The antibacterial action of these peptides can be reversed by the addition of exogenous DAP, confirming their specific mechanism of action.[6]

Role in Plant Physiology

Recent studies have uncovered a novel role for L-2-aminopimelic acid in plant biology. It has been identified as a bioactive compound that acts as an auxin mimic, capable of inducing lateral root formation in a variety of plant species, including Arabidopsis.[2] This discovery highlights 2-APA as a potential plant growth regulator for agricultural applications and opens new avenues for research into the intricate metabolic pathways governing root morphogenesis.[2]

Key Experimental Methodologies

Synthesis of this compound Peptide Derivatives

A general protocol for synthesizing peptide derivatives of 2-APA for antibacterial testing involves standard peptide coupling techniques.

Objective: To synthesize a dipeptide, such as (L-2-aminopimelyl)-L-alanine, to enhance cellular uptake.

Methodology:

-

Protection: The amino group and one carboxyl group of L-2-aminopimelic acid are protected using standard protecting groups (e.g., Boc for the amino group, benzyl (B1604629) ester for the side-chain carboxyl group) to ensure specific coupling.

-

Activation: The remaining free carboxyl group of the protected 2-APA is activated using a coupling agent (e.g., DCC/HOBt or HATU).

-

Coupling: The activated 2-APA is reacted with the amino group of a second amino acid (e.g., L-alanine methyl ester) in an appropriate solvent (e.g., DMF or CH₂Cl₂) with a base (e.g., DIPEA).

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis with TFA for Boc, hydrogenolysis for benzyl esters) to yield the final dipeptide.

-

Purification and Characterization: The final product is purified using techniques like reverse-phase HPLC and its identity is confirmed by mass spectrometry and NMR spectroscopy.[16][17]

Assay for Inhibition of Diaminopimelic Acid (DAP) Production

This protocol outlines the workflow to determine if a 2-APA peptide derivative inhibits DAP production in intact bacterial cells.

Objective: To measure the effect of a 2-APA peptide on DAP synthesis in a Gram-negative bacterium (e.g., E. coli).

Methodology:

-

Cell Culture: Grow a culture of the target bacterium to the mid-logarithmic phase in a minimal medium.

-

Preparation of Resting Cells: Harvest the cells by centrifugation, wash them with a buffer solution lacking a nitrogen source to stop growth, and resuspend them to a known cell density.

-

Incubation: Divide the cell suspension into experimental groups: a negative control (buffer only), a positive control, and one or more concentrations of the 2-APA peptide derivative.

-

Inhibition Assay: Incubate the cell suspensions at 37°C for a defined period.

-

Cell Lysis and Analysis: After incubation, terminate the reaction, harvest the cells, and lyse them. Analyze the cell-free extract for DAP concentration, typically using HPLC after derivatization or an enzymatic assay.

-

Reversal Experiment (Optional): To confirm the mechanism, run a parallel experiment where the incubation medium is supplemented with the 2-APA peptide and an excess of DAP or a DAP-containing peptide. The reversal of antibacterial effects confirms the specific inhibition of the DAP pathway.[6][16]

Caption: Experimental workflow for assessing 2-APA peptide bioactivity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area.[9]

Conclusion

This compound is a multifaceted molecule with significant implications for both microbiology and plant science. Its core value to drug development professionals lies in its role as a specific inhibitor of the bacterial DAP pathway, a validated target for novel antibiotics. The development of peptide derivatives has successfully overcome the challenge of cellular uptake, creating potent antibacterial agents. Concurrently, its function as a plant growth regulator opens exciting possibilities in agriculture. This guide provides the foundational technical knowledge required for researchers to explore and harness the potential of this compound and its analogues in their respective fields.

References

- 1. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-2-aminopimelic acid (CHEBI:44387) [ebi.ac.uk]

- 4. GSRS [precision.fda.gov]

- 5. (2S)-2-aminoheptanedioic acid | C7H13NO4 | CID 446719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. pschemicals.com [pschemicals.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. DL-2-Aminopimelic Acid | 627-76-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Biological Role and Properties of Amino Acids [biosmartnotes.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Peptides containing this compound. Synthesis and study of in vitro effects on bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Aminopimelic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-aminopimelic acid, a non-proteinogenic amino acid with significant implications in antibacterial drug discovery and plant biology. This document details its physicochemical properties, outlines key experimental protocols for its use in research, and illustrates its role in relevant biochemical pathways.

Core Molecular and Physicochemical Properties

This compound, systematically known as 2-aminoheptanedioic acid, is an alpha-amino acid that plays a role as a bacterial metabolite and is a component of the cell wall peptidoglycan in some bacteria.[1][2] Its structure and properties are foundational to its biological functions and applications in research.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₄ | [1][2][3][4][5][6] |

| Molecular Weight | 175.18 g/mol | [1][2][3][5][6][7][8] |

| IUPAC Name | 2-aminoheptanedioic acid | [1][2] |

| CAS Number | 627-76-9 (for DL form) | [1][2] |

| Melting Point | 215-216 °C | [7] |

| Boiling Point | 378.5 ± 37.0 °C at 760 mmHg | [7] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| XLogP3 | -2.6 | [2][5] |

| Flash Point | 182.7 ± 26.5 °C | [7] |

| Refractive Index | 1.510 | [7] |

Role in Diaminopimelic Acid (DAP) Biosynthesis Pathway

This compound is structurally related to key intermediates in the diaminopimelic acid (DAP) biosynthesis pathway. This pathway is essential for most bacteria for the synthesis of L-lysine and for the formation of peptidoglycan in their cell walls.[4][9] As this pathway is absent in mammals, it represents a prime target for the development of novel antibacterial agents. L-2-aminopimelic acid can act as a substrate for succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, a key enzyme in the succinylase variant of the DAP pathway, leading to the inhibition of DAP production.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pnas.org [pnas.org]

- 5. (2S)-2-aminoheptanedioic acid | C7H13NO4 | CID 446719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. CID 87126187 | C14H26N2O8 | CID 87126187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of 2-Aminopimelic Acid: A Technical Guide for Researchers

An In-depth Examination of the Structure, Properties, and Biological Significance of (2S)-2-Aminopimelic Acid and (2R)-2-Aminopimelic Acid

This technical guide provides a comprehensive overview of the stereoisomers of 2-aminopimelic acid, a non-proteinogenic amino acid. It is intended for researchers, scientists, and professionals in the field of drug development and plant biology who are interested in the chemical properties, synthesis, and biological activity of these compounds. This document summarizes the available scientific knowledge, presents data in a structured format, and outlines the current understanding of the role of these stereoisomers in biological systems.

Introduction to this compound Stereoisomers

This compound, also known as 2-aminoheptanedioic acid, is an amino dicarboxylic acid with the chemical formula C₇H₁₃NO₄. The presence of a chiral center at the second carbon atom (C2) gives rise to two stereoisomers: (2S)-2-aminopimelic acid (the L-form) and (2R)-2-aminopimelic acid (the D-form). These enantiomers possess identical chemical formulas and connectivity but differ in the spatial arrangement of their atoms, leading to distinct biological activities.

The L-form of this compound has been identified as a bioactive compound in plants, where it functions as an auxin mimic, playing a role in root morphogenesis.[1] The differential biological activities of these stereoisomers underscore the importance of stereochemistry in molecular interactions within biological systems.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of the individual stereoisomers of this compound are not extensively available in publicly accessible literature, computed properties provide valuable insights. A key distinguishing feature of enantiomers is their optical activity; however, specific rotation values for (2S)- and (2R)-2-aminopimelic acid are not consistently reported in major chemical databases.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (2S)-2-Aminopimelic Acid | (2R)-2-Aminopimelic Acid | Racemic (DL)-2-Aminopimelic Acid |

| IUPAC Name | (2S)-2-aminoheptanedioic acid | (2R)-2-aminoheptanedioic acid | 2-aminoheptanedioic acid |

| Synonyms | L-2-Aminopimelic acid, L-Apm | D-2-Aminopimelic acid, D-Apm | (±)-2-Aminopimelic acid |

| Molecular Formula | C₇H₁₃NO₄ | C₇H₁₃NO₄ | C₇H₁₃NO₄ |

| Molecular Weight | 175.18 g/mol | 175.18 g/mol | 175.18 g/mol |

| CAS Number | 26630-55-7 | Not available | 627-76-9 |

| PubChem CID | 446719 | 13899458 | 101122 |

| Computed XLogP3 | -2.6 | -2.6 | -2.6 |

| Specific Optical Rotation ([α]D) | Data not available | Data not available | 0° |

Note: The properties listed are primarily based on data from PubChem.[2][3][4] The lack of experimentally determined specific rotation values is a notable gap in the current literature.

Synthesis and Chiral Resolution: Methodological Overview

The preparation of enantiomerically pure forms of this compound is crucial for studying their distinct biological roles. While specific, detailed protocols for the synthesis and resolution of this compound are not readily found in the literature, general methodologies for the enantioselective synthesis and chiral resolution of amino acids can be adapted.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. Common strategies for the asymmetric synthesis of amino acids include:

-

Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated carboxylic acid derivative or an N-acylaminoacrylate, using a chiral catalyst.

-

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

-

Enzymatic Synthesis: Enzymes, being inherently chiral, can catalyze stereoselective reactions to produce a single enantiomer of a desired amino acid.

Chiral Resolution of Racemic Mixtures

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Established techniques for the resolution of amino acids include:

-

Diastereomeric Salt Crystallization: The racemic amino acid is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

-

Enzymatic Resolution: Enzymes can selectively act on one enantiomer in a racemic mixture. For example, an acylase can selectively hydrolyze the N-acyl derivative of an L-amino acid, allowing for the separation of the free L-amino acid from the unreacted N-acyl D-amino acid.

-

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[5][6] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Experimental Workflow for Chiral Resolution by HPLC:

Caption: A generalized workflow for the separation of this compound enantiomers using chiral HPLC.

Biological Activity and Signaling Pathways

The stereochemistry of this compound is a critical determinant of its biological function. To date, the most well-documented biological activity is associated with the L-stereoisomer in plants.

L-2-Aminopimelic Acid as an Auxin Mimic

Research has demonstrated that L-2-aminopimelic acid acts as an auxin mimic in plants, specifically in promoting the formation of lateral roots.[1] Auxins are a class of plant hormones that play a central role in regulating plant growth and development. The ability of L-2-aminopimelic acid to induce a response typically associated with auxin suggests that it may interact with the auxin signaling pathway.

The canonical auxin signaling pathway involves the perception of auxin by a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[7][8][9] Auxin binding to these receptors promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.

While it is established that L-2-aminopimelic acid mimics auxin, the precise molecular mechanism, including the specific receptor(s) it binds to within the TIR1/AFB family and the subsequent downstream signaling events, remains an area for further investigation. Different auxins and auxin analogs can exhibit preferential binding to different receptors, leading to varied physiological responses.[10]

Conceptual Diagram of the Auxin Signaling Pathway:

References

- 1. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S)-2-aminoheptanedioic acid | C7H13NO4 | CID 446719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminopimelic Acid: A Nonproteinogenic Amino Acid with Dual Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopimelic acid (2-APA) is a nonproteinogenic α-amino acid with significant potential in both agriculture and medicine. As a dicarboxylic acid analogue of lysine (B10760008), its L-enantiomer (L-2-APA) has been identified as a potent inhibitor of the diaminopimelic acid (DAP) biosynthesis pathway, a crucial process in the formation of the bacterial cell wall that is absent in mammals. This makes it an attractive target for the development of novel antibacterial agents. Furthermore, L-2-APA has been shown to act as an auxin mimic, promoting lateral root formation in plants, which could have applications in enhancing agricultural productivity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and the underlying mechanisms of action. It details experimental protocols for its synthesis and biological evaluation and presents key quantitative data in a structured format.

Introduction

Nonproteinogenic amino acids, those not found in the canonical 20 amino acids used for protein synthesis, represent a vast and largely untapped source of chemical diversity with significant biological activities. This compound (2-aminoheptanedioic acid) is one such molecule that has garnered interest for its dual roles in distinct biological systems.[1] Its structural similarity to key metabolic intermediates allows it to function as both a modulator of plant growth and an inhibitor of an essential bacterial metabolic pathway.

For drug development professionals, the primary interest in 2-APA lies in its ability to inhibit the diaminopimelic acid (DAP) biosynthesis pathway.[2] This pathway is essential for the synthesis of lysine and for the cross-linking of peptidoglycan in the cell walls of most bacteria.[3] As this pathway is absent in humans, it represents an ideal target for the development of antibiotics with high selectivity and potentially low toxicity.

In the field of agricultural science, the discovery that L-2-APA functions as an auxin mimic opens up new avenues for the development of plant growth regulators.[1] Auxins are a class of plant hormones that play a critical role in various aspects of plant development, including root formation. The ability of L-2-APA to promote lateral root growth could be harnessed to improve nutrient and water uptake in crops, leading to increased yields and stress tolerance.

This guide aims to provide a detailed technical resource for researchers and scientists working with or interested in this compound. It covers the fundamental chemistry, biological functions, and methodologies relevant to its study and application.

Physicochemical Properties

This compound is an alpha-amino acid with a seven-carbon backbone and two carboxylic acid groups. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₄ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| IUPAC Name | 2-Aminoheptanedioic acid | [4] |

| Synonyms | α-Aminopimelic acid, 2-APA | [4] |

| CAS Number | 627-76-9 | [4] |

| Appearance | White powder | |

| Melting Point | 215-216 °C | |

| Solubility | Soluble in water |

Biological Activity and Mechanisms of Action

Antibacterial Activity: Inhibition of the Diaminopimelic Acid (DAP) Biosynthesis Pathway

The primary mechanism of 2-APA's antibacterial potential is the inhibition of the diaminopimelic acid (DAP) biosynthesis pathway. This pathway is a critical component of bacterial metabolism, leading to the synthesis of meso-diaminopimelic acid (m-DAP), an essential component for cross-linking the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[3] The pathway also serves as the route for lysine biosynthesis in bacteria and plants.

L-2-APA acts as an analogue of tetrahydrodipicolinate (THDP), an early intermediate in the DAP pathway. Specifically, L-2-APA is a substrate for the enzyme tetrahydrodipicolinate N-succinyltransferase (DapD), which catalyzes the succinylation of THDP. While L-2-APA itself does not exhibit significant antibacterial activity due to poor uptake, its incorporation into di- or tripeptides facilitates its transport into bacterial cells via peptide transport systems. Once inside the cell, peptidases cleave the peptide bonds, releasing high concentrations of L-2-APA, which then inhibits the DAP pathway, leading to cell lysis. The most potent of these peptide conjugates studied to date is (L-2-aminopimelyl)-L-alanine.

Unsaturated derivatives of α-aminopimelic acid have also been shown to be potent inhibitors of another key enzyme in the pathway, meso-diaminopimelic acid D-dehydrogenase, with competitive and noncompetitive inhibition constants in the micromolar range.[5]

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |

| Unsaturated α-aminopimelic acid analog 1 | meso-diaminopimelic acid D-dehydrogenase | 5.3 µM | Competitive |

| Unsaturated α-aminopimelic acid analog 2 | meso-diaminopimelic acid D-dehydrogenase | 44 µM | Noncompetitive |

Plant Growth Regulation: Auxin Mimicry

L-2-Aminopimelic acid has been identified as an auxin mimic that can induce lateral root formation in a variety of plant species.[1] Auxins are a class of plant hormones that are central to plant growth and development. The primary signaling pathway for auxin involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[6] In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and the Aux/IAA proteins.[7] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the transcription of genes that mediate auxin responses, such as cell division and differentiation, leading to processes like lateral root formation. As an auxin mimic, L-2-APA is believed to bind to the TIR1/AFB co-receptors, initiating this signaling cascade.

Experimental Protocols

General Protocol for the Synthesis of L-2-Aminopimelic Acid

Key Steps:

-

Protection and Chiral Auxiliary Attachment: A suitable chiral auxiliary is attached to glycine to control the stereochemistry of the subsequent alkylation.

-

Enolate Formation: The protected glycine derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form a chiral enolate.

-

Alkylation: The enolate is reacted with an appropriate five-carbon electrophile containing a protected carboxylic acid at the terminal position (e.g., a 5-halopentanoate ester).

-

Deprotection and Hydrolysis: The chiral auxiliary and any protecting groups on the carboxylic acids are removed, typically by acid hydrolysis.

-

Purification: The final product is purified using techniques such as ion-exchange chromatography to yield enantiomerically pure L-2-aminopimelic acid.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of 2-APA peptides can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The following is a standard protocol that can be adapted for this purpose.

Materials:

-

Test peptide ((L-2-aminopimelyl)-L-alanine)

-

Bacterial strains of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (polypropylene plates are recommended for peptides to prevent adsorption)

-

Sterile deionized water or 0.01% acetic acid for peptide dissolution

-

Bacterial incubator (37°C)

-

Microplate reader (optional, for OD measurements)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into a tube of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD₆₀₀ of 0.4-0.6).

-

Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of the test peptide in a suitable sterile solvent.

-

Perform serial two-fold dilutions of the peptide stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations. A typical final volume in each well is 50 or 100 µL.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Include a positive control well (bacteria in CAMHB without peptide) and a negative control well (CAMHB only, no bacteria or peptide).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the bacterium.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g., ≥90%) compared to the positive control.

-

Applications in Drug Development and Agriculture

The unique biological activities of this compound present exciting opportunities in both medicine and agriculture.

5.1. Drug Development:

-

Novel Antibiotics: The inhibition of the DAP pathway provides a validated target for the development of new antibacterial drugs. The use of peptide-based prodrugs of 2-APA is a promising strategy to overcome bacterial uptake limitations.

-

Combating Antibiotic Resistance: As the DAP pathway is a novel target, inhibitors of this pathway may be effective against bacteria that have developed resistance to existing classes of antibiotics.

-

High Selectivity: The absence of the DAP pathway in mammals suggests that inhibitors of this pathway are likely to have a high therapeutic index with minimal off-target effects.

5.2. Agriculture:

-

Plant Growth Regulators: The auxin-mimicking properties of L-2-APA can be exploited to develop new products that enhance root development in crops.

-

Improved Crop Yields: Enhanced lateral root formation can lead to more efficient water and nutrient absorption, potentially increasing crop yields and improving drought tolerance.

-

Sustainable Agriculture: The development of more effective plant growth regulators can contribute to more sustainable agricultural practices by reducing the need for fertilizers and irrigation.

Conclusion

This compound is a fascinating nonproteinogenic amino acid that stands at the intersection of drug discovery and agricultural innovation. Its ability to selectively inhibit a vital bacterial metabolic pathway makes it a compelling lead for the development of new antibiotics. Concurrently, its function as a plant growth regulator highlights its potential to contribute to global food security. Further research into the synthesis of more potent and bioavailable derivatives, along with a deeper understanding of its interactions with biological targets, will be crucial in realizing the full therapeutic and agricultural potential of this versatile molecule. This guide provides a foundational resource for scientists and researchers to explore and harness the unique properties of this compound.

References

- 1. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptides containing this compound. Synthesis and study of in vitro effects on bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diaminopimelic acid - Wikipedia [en.wikipedia.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

The Natural Occurrence of 2-Aminopimelic Acid: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2-Aminopimelic acid (2-APA), a non-proteinogenic amino acid. The document details its presence in various organisms, its biological roles, and methodologies for its study, with a focus on its potential in drug development.

Introduction to this compound

This compound (2-APA) is an alpha-amino acid with a seven-carbon backbone, structurally similar to the proteinogenic amino acids glutamic acid and aspartic acid. It exists as two stereoisomers, L-2-APA and D-2-APA, with the L-isomer being the biologically active form in the contexts discovered so far. While not incorporated into proteins, 2-APA plays significant roles in bacterial metabolism and, as recently discovered, in plant development.

Natural Occurrence of this compound

The natural occurrence of this compound is documented in bacteria and a limited number of plant species. Quantitative data on its concentration in these organisms is currently scarce in publicly available literature.

Bacteria

This compound is recognized as a component of the cell wall peptidoglycan in some bacteria.[1][2] Its primary role in the bacterial kingdom is linked to the biosynthesis of diaminopimelic acid (DAP), an essential component of the cell wall in many bacterial species.

Plants

The presence of this compound has been reported in a few plant species, including those from the Indigofera and Asplenium genera.[1][3] Specifically, it has been identified in Indigofera hirsuta and Indigofera schimperi.[1] The L-stereoisomer, (2S)-2-aminoheptanedioic acid, has been reported in Asplenium wilfordii.[3] Despite the analysis of amino acid content in various Indigofera species, 2-APA is not always detected, suggesting its presence may be species-specific or in low concentrations.

Table 1: Documented Natural Occurrence of this compound

| Kingdom | Phylum/Division | Genus | Species | Tissues/Comments |

| Bacteria | Varies | Varies | Varies | Component of cell wall peptidoglycan. |

| Plantae | Tracheophyta | Indigofera | hirsuta, schimperi | Specific tissues not detailed in the available literature. |

| Plantae | Tracheophyta | Asplenium | wilfordii | L-isomer identified. |

Biological Roles and Drug Development Implications

The known biological activities of this compound are centered on its interaction with key metabolic pathways, making it a molecule of interest for drug development, particularly in the creation of novel antibacterial agents.

Inhibition of Diaminopimelic Acid (DAP) Biosynthesis

The most well-characterized biological role of L-2-Aminopimelic acid is its function as an inhibitor of diaminopimelic acid (DAP) biosynthesis in bacteria.[4][5] The DAP pathway is crucial for the synthesis of lysine (B10760008) and for the construction of the peptidoglycan cell wall in many bacteria. L-2-APA acts as a substrate for the enzyme succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, a key enzyme in the DAP pathway.[4][5] By competing with the natural substrate, L-2-APA can disrupt the synthesis of DAP.

While L-2-APA itself does not exhibit potent antibacterial activity due to poor uptake by bacterial cells, it has been successfully utilized as a warhead in peptide-drug conjugates.[4] Di- or tripeptides containing L-2-APA are actively transported into bacterial cells via peptide transport systems.[4][5] Once inside the cytoplasm, peptidases cleave the peptide bonds, releasing high concentrations of L-2-APA, which then effectively inhibits DAP biosynthesis, leading to bacterial cell death.[4][5] This strategy has been shown to achieve intracellular concentrations of up to 30 mM of 2-APA.[4][5]

Auxin Mimicry in Plants

A recent groundbreaking study has revealed a novel biological role for L-2-Aminopimelic acid in the plant kingdom. It has been identified as an auxin mimic that can induce lateral root formation in a variety of plant species.[6] Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development. The ability of L-2-APA to mimic auxin activity opens up new avenues for its potential application in agriculture as a plant growth regulator. The precise signaling pathway through which L-2-APA exerts its auxin-like effects is a subject of ongoing research.

Biosynthesis of this compound

The complete biosynthetic pathway for this compound has not been fully elucidated. However, based on its structure and the known pathways for other amino acids, a hypothetical pathway can be proposed. It is likely derived from intermediates of the central carbon metabolism, such as the Krebs cycle. One plausible route could involve the modification of α-ketoadipate, an intermediate in the biosynthesis of lysine in some organisms.

Experimental Protocols

The study of this compound from natural sources involves its extraction, separation, identification, and quantification. The following sections outline a general methodology that can be adapted for various biological matrices.

Extraction of Free Amino Acids

-

Sample Preparation : Lyophilize and grind the biological material (e.g., plant tissue, bacterial cells) to a fine powder.

-

Extraction Solvent : Use a polar solvent system, such as 80% methanol (B129727) or a chloroform/methanol/water mixture, to extract free amino acids.

-

Homogenization : Homogenize the powdered sample with the extraction solvent using a sonicator or a mechanical homogenizer.

-

Centrifugation : Centrifuge the homogenate to pellet solid debris.

-

Supernatant Collection : Carefully collect the supernatant containing the extracted amino acids.

-

Drying and Reconstitution : Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a suitable buffer for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Derivatization : As 2-APA lacks a strong chromophore, pre-column derivatization is necessary for sensitive detection. Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) for fluorescence detection or phenylisothiocyanate (PITC) for UV detection.

-

Chromatographic Separation :

-

Column : Use a reversed-phase C18 column.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection : A fluorescence detector (for OPA derivatives) or a UV detector (for PITC derivatives) is used.

-

-

Quantification : Prepare a standard curve using a pure standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Identification by Mass Spectrometry (MS)

-

LC-MS/MS : Couple the HPLC system to a tandem mass spectrometer for unambiguous identification and sensitive quantification.

-

Ionization : Use electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) : For targeted quantification, monitor specific precursor-to-product ion transitions for 2-APA. The precursor ion will be [M+H]+, and product ions will be generated by fragmentation of the molecule.

Conclusion and Future Perspectives

This compound is a naturally occurring non-proteinogenic amino acid with significant biological activities. Its role as an inhibitor of bacterial DAP biosynthesis makes it a promising lead for the development of novel antibacterial agents, particularly when delivered as a peptide conjugate. The recent discovery of its auxin-mimicking properties in plants opens up exciting new research avenues and potential applications in agriculture. Further research is needed to fully elucidate its biosynthetic pathway, understand its signaling mechanisms in plants, and to quantify its natural abundance in a wider range of organisms. The methodologies outlined in this guide provide a framework for researchers to explore the fascinating biology and therapeutic potential of this unique amino acid.

References

- 1. Peptides containing this compound. Synthesis and study of in vitro effects on bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new amino acid, hybrid peptides and BODIPY analogs: synthesis and evaluation of 2-aminotroponyl-l-alanine (ATA) derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Two distinct signaling pathways participate in auxin-induced swelling of pea epidermal protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-Aminopimelic acid in bacterial cell wall synthesis

An In-depth Technical Guide on 2-Aminopimelic Acid in Bacterial Cell Wall Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a structure essential for survival, is primarily composed of peptidoglycan (PG). A unique component of this macromolecule in most bacteria, particularly Gram-negative species, is meso-diaminopimelic acid (mDAP), which is critical for the structural integrity of the cell wall. The biosynthetic pathway leading to mDAP is absent in mammals, making it an exemplary target for novel antibacterial agents. This technical guide provides a comprehensive overview of the diaminopimelate (DAP) pathway, the role of this compound (APA) as a key chemical probe and a constituent of targeted inhibitors, and the methodologies used to study this vital bacterial process. We delve into the enzymatic steps, present quantitative data on enzyme kinetics and inhibition, detail experimental protocols, and visualize the complex biological pathways and workflows.

Introduction: The Centrality of Peptidoglycan and the DAP Pathway

Bacteria are encased in a rigid, mesh-like cell wall composed of peptidoglycan (PG), which provides structural support and protection against osmotic lysis.[1][2] This structure consists of glycan strands of alternating N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) cross-linked by short peptide stems.[3][4] In most Gram-negative bacteria and certain Gram-positive species, the peptide stem is typically L-Ala-γ-D-Glu-mDAP-D-Ala-D-Ala.[3][4][5] The meso-diaminopimelic acid (mDAP) at the third position is crucial for forming the cross-links that give the peptidoglycan its strength.[4][6][7]

The biosynthesis of mDAP and its subsequent conversion to L-lysine (in pathways where lysine (B10760008) is the final product) occurs via the Diaminopimelate (DAP) pathway.[8][9] This metabolic route is exclusive to bacteria and plants, rendering it an ideal target for developing antibiotics with high specificity and low host toxicity.[6][8] this compound (APA), a close structural analog of key intermediates in this pathway, has emerged as a valuable tool for its study and inhibition. While not a primary component of the cell wall itself, APA serves as a substrate for pathway enzymes and has been incorporated into peptide-based inhibitors that target DAP synthesis.[10][11]

The Diaminopimelate (DAP) Biosynthetic Pathway

The synthesis of mDAP begins with L-aspartate and pyruvate (B1213749) and proceeds through the common intermediate L-2,3,4,5-tetrahydrodipicolinate (THDPA).[9][12] From THDPA, bacteria employ one of four distinct enzymatic routes to produce mDAP.[9][12][13]

-

Common Pathway (Aspartate to THDPA): This initial sequence is shared among all four variants and is catalyzed by the enzymes Aspartokinase (LysC), Aspartate-semialdehyde dehydrogenase (Asd), Dihydrodipicolinate synthase (DapA), and Dihydrodipicolinate reductase (DapB).[9][14]

-

Variant Pathways (THDPA to meso-DAP):

-

The Succinylase Pathway: The most common route, found in bacteria like Escherichia coli, involves four enzymatic steps using succinylated intermediates.[6][12] The key enzymes are Tetrahydrodipicolinate N-succinyltransferase (DapD), N-succinyl-diaminopimelate aminotransferase (DapC), N-succinyl-diaminopimelate desuccinylase (DapE), and Diaminopimelate epimerase (DapF).[12][15][16]

-

The Acetylase Pathway: Similar to the succinylase pathway but utilizes acetylated intermediates. It is found in certain Bacillus species.[6][12]

-

The Dehydrogenase Pathway: A more direct, single-step conversion of THDPA to mDAP catalyzed by meso-diaminopimelate dehydrogenase (Ddh), which directly incorporates ammonium.[6][9][12] This pathway is present in bacteria such as Corynebacterium glutamicum and Bacillus sphaericus.[6][12]

-

The Aminotransferase Pathway: A recently discovered pathway where L,L-diaminopimelate aminotransferase (DapL) converts THDPA directly to L,L-DAP in a single step.[9][14]

-

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. en.wikipedia.org [en.wikipedia.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. L-2-aminopimelic acid (CHEBI:44387) [ebi.ac.uk]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Discovery and Significance of 2-Aminopimelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopimelic acid (2-aminoheptanedioic acid), a non-proteinogenic α-amino acid, holds a significant position in biochemical research, primarily due to its pivotal role as an intermediate and modulator in critical metabolic pathways. While the precise initial discovery and isolation of this compound are not prominently documented in readily available literature, its synthesis and biological importance have been subjects of extensive study. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, its well-established role as an inhibitor of diaminopimelic acid (DAP) biosynthesis in bacteria, and its recently discovered function as an auxin mimic in plants. Detailed experimental protocols for its chemical synthesis and relevant quantitative data are presented to facilitate further research and application in drug development and agricultural science.

Introduction

This compound is a dicarboxylic amino acid with the chemical formula C₇H₁₃NO₄. Its structure, featuring a seven-carbon chain with an amino group at the α-position, allows for diverse chemical reactivity and biological activity. Although its natural occurrence has been reported in plants such as Indigofera hirsuta, Indigofera schimperi, and Asplenium wilfordii, the primary focus of scientific inquiry has been on its synthesis and its interactions with bacterial and plant metabolic pathways.

This guide will delve into the core aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its synthesis, biological functions, and the experimental methodologies to study it.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₄ |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 2-Aminoheptanedioic acid |

| CAS Number | 627-76-9 (DL-form) |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through classical methods of α-amino acid synthesis, such as the Strecker synthesis and the amidomalonate synthesis. These methods provide a reliable means of obtaining the compound for research purposes.

Experimental Protocol: Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-amino nitrile from an aldehyde, followed by hydrolysis to yield the α-amino acid.

Step 1: Formation of α-Aminonitrile

-

Reaction Setup: In a well-ventilated fume hood, combine one equivalent of 5-formylpentanoic acid (the aldehyde precursor) with a solution of ammonium (B1175870) chloride (NH₄Cl) in aqueous ammonia.

-

Addition of Cyanide: To this mixture, add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) dropwise while maintaining the temperature at 0-10 °C with an ice bath.

-

Reaction: Stir the mixture at room temperature for several hours to allow for the formation of the α-aminonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Hydrolysis of α-Aminonitrile

-

Acid Hydrolysis: To the α-aminonitrile solution, add a strong acid such as hydrochloric acid (HCl) and heat the mixture under reflux for several hours.

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude amino acid is then purified by recrystallization or ion-exchange chromatography.

Experimental Protocol: Amidomalonate Synthesis

The amidomalonate synthesis is a versatile method that utilizes diethyl acetamidomalonate as a key reagent.

-

Deprotonation: Dissolve diethyl acetamidomalonate in a suitable solvent like ethanol. Add one equivalent of a strong base, such as sodium ethoxide (NaOEt), to form the enolate.

-

Alkylation: To the enolate solution, add one equivalent of a suitable alkylating agent. For the synthesis of this compound, an appropriate ω-halo-pentanoic acid ester (e.g., ethyl 5-bromopentanoate) would be used. Allow the reaction to proceed at room temperature or with gentle heating.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed and decarboxylated by heating with a strong acid (e.g., aqueous HCl). This step removes the acetyl and ester protecting groups and the malonic ester group, yielding this compound.

-

Purification: The final product is purified by recrystallization or ion-exchange chromatography.

Caption: Workflow of the Strecker synthesis for this compound.

Biological Significance and Signaling Pathways

This compound is a molecule of significant interest due to its involvement in key biological pathways, particularly in bacteria and plants.

Inhibition of Diaminopimelic Acid (DAP) Biosynthesis

In many bacteria, the diaminopimelic acid (DAP) pathway is essential for the biosynthesis of L-lysine, an essential amino acid, and for the construction of the peptidoglycan cell wall. L-2-Aminopimelic acid acts as an analog of an intermediate in this pathway and has been shown to be a substrate for certain enzymes, leading to the inhibition of DAP biosynthesis.[1] This makes the DAP pathway an attractive target for the development of novel antibacterial agents.

The inhibition of the DAP pathway by L-2-aminopimelic acid disrupts the synthesis of essential cellular components, ultimately leading to bacterial cell death. Peptides containing L-2-aminopimelic acid have been synthesized and shown to have antibacterial activity, as they can be transported into bacterial cells where the amino acid is released to exert its inhibitory effect.[1]

References

A Comprehensive Technical Guide to 2-Aminopimelic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-aminopimelic acid, a non-proteinogenic amino acid of significant interest in various scientific fields. It covers its fundamental properties, biological roles, and potential therapeutic applications, with a focus on data relevant to research and development.

Chemical Identity and Properties

The cornerstone of understanding any chemical entity is its precise nomenclature and physical characteristics.

IUPAC Name: The systematic and unambiguous name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-aminoheptanedioic acid .[1][2][3][4] This name is derived from its structure: a heptanedioic acid backbone with an amino group substituted at the second carbon atom. It is also referred to as DL-α-Aminopimelic acid.[5]

Synonyms: In scientific literature and commercial listings, this compound is known by several other names, including alpha-aminopimelic acid, 2-aminopimelate, and Apm.[3][4]

Stereoisomerism: The molecule exists as different stereoisomers. The (2S)-2-aminoheptanedioic acid, or L-2-aminopimelic acid, is a notable form with specific biological activities.[6]

Table 1: Physicochemical Properties of 2-Aminoheptanedioic Acid

| Property | Value | Source |

| Molecular Formula | C7H13NO4 | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][6] |

| CAS Number | 627-76-9 | [1][2] |

| Water Solubility | 12.6 g/L | [3] |

| logP | -2.6 to -3.2 | [3][6] |

| pKa (Strongest Acidic) | 2.13 | [3] |

| pKa (Strongest Basic) | 9.53 | [3] |

Biological Significance and Therapeutic Potential

This compound and its derivatives are implicated in several biological processes, making them attractive targets for drug development.

Bacterial Cell Wall Synthesis: this compound is a component of the cell wall peptidoglycan in some bacteria.[1][4] Its diamino derivative, diaminopimelic acid (DAP), is a crucial cross-linking element in the peptidoglycan of most Gram-negative bacteria.[7] This unique presence in bacteria and absence in animals makes the DAP biosynthesis pathway a prime target for the development of novel antibiotics.

Antibacterial Drug Development: Research has shown that peptides containing L-2-aminopimelic acid can act as antibacterial agents.[8][9] These peptides are transported into bacterial cells where they inhibit diaminopimelic acid biosynthesis, leading to cell lysis.[8][10] Specifically, they can inhibit the enzyme succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, a key player in the DAP biosynthetic pathway.[8] (L-2-aminopimelyl)-L-alanine was identified as a potent derivative among those tested.[8]

Plant Growth Regulation: Recent studies have identified l-2-aminopimelic acid as a bioactive compound that can induce lateral root formation in various plant species.[11] It is suggested to act as an auxin mimic, indicating its potential application in agriculture as a root growth regulator.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental approaches cited in the literature.

Synthesis of this compound Derivatives: A common strategy for synthesizing derivatives of this compound for research and therapeutic development involves peptide synthesis. A general protocol is as follows:

-

Starting Material: Commercially available Boc-L-aspartic acid α-t-butyl ester can be used as a starting material.[12]

-

Weinreb Amide Formation: The starting material is converted to a Weinreb amide in quantitative yield using N,O-dimethyl hydroxylamine (B1172632) hydrochloride in the presence of TBTU and HOBt.[12]

-

β-Ketophosphonate Ester Formation: The Weinreb amide reacts with the anion of dimethyl methylphosphonate (B1257008) to yield a β-ketophosphonate ester.[12]

-

Horner-Wadsworth-Emmons Reaction: The β-ketophosphonate ester undergoes a Horner-Wadsworth-Emmons reaction with an appropriate aldehyde (e.g., benzaldehyde) under basic conditions to produce an E-enone.[12]

-

Stereoselective Reduction: The enone is then subjected to substrate- or reagent-controlled stereoselective reduction (e.g., using L-selectride) to yield the desired allylic alcohol diastereomer.[12]

-

Further Modifications: The resulting allylic alcohol can undergo further reactions such as an Overman rearrangement to introduce a second amino group, leading to the synthesis of diaminopimelic acid analogues.[12]

Inhibition Assays for Diaminopimelic Acid Biosynthesis: To assess the antibacterial activity of this compound peptides, researchers typically perform the following experiments:

-

Cell-Free Enzyme Assays: The inhibitory effect on key enzymes in the DAP pathway, such as succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, is measured. This involves incubating the purified enzyme with its substrates and varying concentrations of the inhibitor peptide. The formation of the product is monitored, often spectrophotometrically.[8]

-

Whole-Cell Assays: The ability of the peptides to inhibit DAP production in intact bacterial cells is evaluated. This is typically done by growing bacteria in the presence of the test compounds and then measuring the intracellular accumulation of pathway intermediates (like tetrahydrodipicolinic acid) or the depletion of DAP.[8]

-

Antimicrobial Susceptibility Testing: Standard methods like broth microdilution or disk diffusion assays are used to determine the minimum inhibitory concentration (MIC) of the peptide derivatives against a panel of clinically relevant bacteria.[8]

Key Pathways and Workflows

Visualizing the complex biological and chemical processes involving this compound is essential for a clear understanding.

Figure 1: Simplified schematic of the diaminopimelic acid (DAP) biosynthesis pathway and the inhibitory action of this compound peptides on DAP succinyltransferase.

Figure 2: A generalized workflow for the synthesis of diaminopimelic acid analogues starting from a protected aspartic acid derivative.

Conclusion